

An In-depth Technical Guide to the Physicochemical Properties of Modafinil Sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Modafinil Sulfone

Cat. No.: B1677382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil sulfone (CRL-41056) is the primary, achiral, and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.^{[1][2]} It is formed in the liver through the S-oxidation of modafinil, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.^[3] As a major circulating metabolite, a thorough understanding of the physicochemical properties of **modafinil sulfone** is essential for comprehensive pharmacokinetic and metabolic studies of modafinil. This technical guide provides a detailed overview of the known physicochemical characteristics of **modafinil sulfone**, including experimental protocols and spectroscopic data, to support research and drug development efforts.

Physicochemical Properties

The key physicochemical properties of **modafinil sulfone** are summarized in the table below. While experimental data for some properties are limited, available information provides a foundational understanding of this metabolite.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₅ NO ₃ S	[2]
Molecular Weight	289.35 g/mol	[2]
CAS Number	118779-53-6	[4]
Melting Point	195–197 °C	[5]
196-198 °C (for d5 analog)	[6]	
Solubility	Soluble in DMSO and Methanol	[6]
Quantitative data not available		
logP (XLogP3)	1.7	[4]
pKa	Experimental data not available	

Experimental Protocols

Synthesis of Modafinil Sulfone

Modafinil sulfone can be synthesized by the oxidation of 2-[(diphenylmethyl)thio]acetamide, the same precursor used for modafinil synthesis. The key to selectively producing the sulfone is the use of an excess of the oxidizing agent or more vigorous reaction conditions.[5]

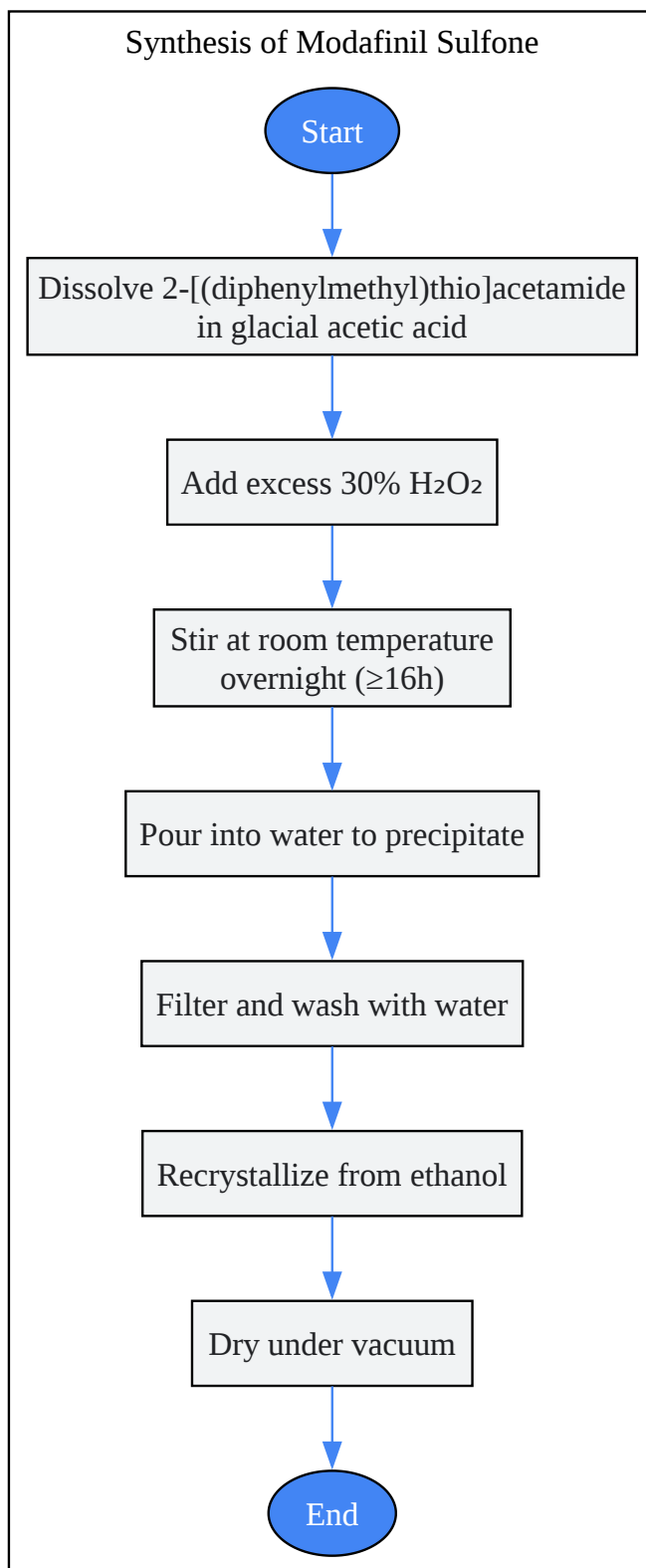
Materials:

- 2-[(diphenylmethyl)thio]acetamide
- Glacial acetic acid
- 30% Hydrogen peroxide (H₂O₂)
- Ethanol (for recrystallization)
- Water

Procedure:

- Dissolve 2-[(diphenylmethyl)thio]acetamide in glacial acetic acid.
- Add an excess (e.g., 3 molar equivalents) of 30% hydrogen peroxide to the solution.
- Allow the reaction mixture to stir at room temperature overnight (approximately 16 hours or longer).^[5]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the sulfone, which will have a different R_f value than modafinil.
- Upon completion, pour the reaction mixture into water to precipitate the crude **modafinil sulfone**.^[5]
- Collect the precipitate by filtration and wash thoroughly with water.
- Recrystallize the crude product from absolute ethanol to yield pure **modafinil sulfone** as a white powder.^[5]
- Dry the purified product under vacuum. The expected melting point of the purified product is in the range of 195–197 °C.^[5]

Workflow for Synthesis of Modafinil Sulfone

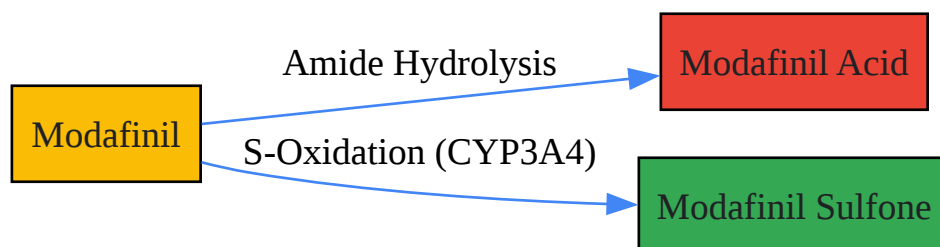


[Click to download full resolution via product page](#)

Synthesis workflow for **modafinil sulfone**.

Metabolic Pathway of Modafinil

Modafinil is extensively metabolized in the liver, with less than 10% of the parent drug excreted unchanged.[3] The two primary metabolic pathways are amide hydrolysis, leading to the formation of modafinil acid, and S-oxidation, which produces **modafinil sulfone**. [3] **Modafinil sulfone** is considered a major circulating metabolite but is pharmacologically inactive. [1][2]



[Click to download full resolution via product page](#)

Metabolic pathways of modafinil.

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for **modafinil sulfone** is available in public databases such as PubChem.[4] The data from Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive mode shows prominent ions.

Key m/z values observed in LC-MS (ESI+):

- 167: This is a major fragment ion, likely corresponding to the diphenylmethyl cation $[(C_6H_5)_2CH]^+$, which is a stable carbocation.
- 312: This ion could correspond to the sodium adduct of **modafinil sulfone** $[M+Na]^+$. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally verified NMR spectra for **modafinil sulfone** are not readily available in the public domain, the expected chemical shifts can be inferred based on the structure and comparison with modafinil. The key difference in the 1H NMR spectrum compared to modafinil would be the absence of diastereotopic protons for the methylene group adjacent

to the sulfonyl group, as **modafinil sulfone** is achiral. This would result in a singlet for these protons, unlike the pair of doublets seen for modafinil.[5]

Infrared (IR) Spectroscopy

Specific experimental IR spectra for **modafinil sulfone** are not widely published. However, the characteristic absorption bands can be predicted based on its functional groups.

Expected Characteristic IR Absorptions:

- N-H stretch (amide): $\sim 3400\text{-}3200\text{ cm}^{-1}$
- C=O stretch (amide): $\sim 1680\text{-}1630\text{ cm}^{-1}$
- S=O stretch (sulfone): Two bands, typically around $1350\text{-}1300\text{ cm}^{-1}$ (asymmetric) and $1160\text{-}1120\text{ cm}^{-1}$ (symmetric).
- Aromatic C-H stretch: $\sim 3100\text{-}3000\text{ cm}^{-1}$
- Aromatic C=C stretch: $\sim 1600\text{-}1450\text{ cm}^{-1}$

Conclusion

This technical guide provides a consolidated overview of the currently available physicochemical data for **modafinil sulfone**. While foundational information on its identity and synthesis is established, there remain gaps in the experimental data, particularly for quantitative solubility, logP, and pKa. Further experimental characterization of these properties would be invaluable for refining pharmacokinetic models and deepening the understanding of modafinil's metabolic fate. The provided experimental protocols and expected spectroscopic characteristics offer a starting point for researchers aiming to synthesize, identify, and quantify this key metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Modafinil sulfone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Modafinil Sulfone | C₁₅H₁₅NO₃S | CID 6460146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Modafinil Sulfone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677382#physicochemical-properties-of-modafinil-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com